
Eliapixant
説明
エリアピキサントは、求心性神経線維シグナル伝達の重要な調節因子であるP2X3受容体の選択的アンタゴニストです。 この化合物は、難治性慢性咳嗽、子宮内膜症、糖尿病性神経障害性疼痛、過活動膀胱などの疾患の治療における潜在的な治療用途について調査されています .
2. 製法
合成経路と反応条件: エリアピキサントは、重要な中間体の形成とその後の官能基化を含む一連の化学反応によって合成されます。 合成経路には、通常、反応の進行と中間体の純度を監視するために、高速液体クロマトグラフィー(HPLC)と質量分析が使用されます .
工業生産方法: エリアピキサントの工業生産には、高い収率と純度を確保するための反応条件の最適化が含まれます。これには、化合物の生物学的利用能を高めるためのアモルファス固体分散技術の使用が含まれます。 最終製品は、経口投与用の速放錠として製剤化されています .
準備方法
Synthetic Routes and Reaction Conditions: Eliapixant is synthesized through a series of chemical reactions involving the formation of key intermediates and their subsequent functionalization. The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry to monitor the reaction progress and purity of the intermediates .
Industrial Production Methods: The industrial production of this compound involves the optimization of reaction conditions to ensure high yield and purity. This includes the use of amorphous solid dispersion techniques to enhance the bioavailability of the compound. The final product is formulated as an immediate-release tablet for oral administration .
化学反応の分析
反応の種類: エリアピキサントは、酸化や生体変換などのさまざまな化学反応を受けます。 主な代謝経路には、シトクロムP450 3A4によって媒介される酸化生体変換が含まれます .
一般的な試薬と条件: 酸化反応には、通常、過酸化水素などの試薬と、シトクロムP450酵素などの触媒が使用されます。 反応は、所望の代謝物の形成を確保するために、制御された条件下で行われます .
形成された主な生成物: エリアピキサントの酸化生体変換から形成された主な生成物には、主に糞便と尿を介して排泄されるさまざまな代謝物が含まれます。 母体化合物は最小限に排泄され、広範な代謝を示しています .
4. 科学研究の応用
科学的研究の応用
Pharmacological Profile
Eliapixant has demonstrated high potency and selectivity for the P2X3 receptor compared to other P2X receptor subtypes. In vitro studies have shown that this compound is approximately 20-fold more potent against the human P2X3 receptor than against the P2X2/3 heterotrimer. The mean IC50 values indicate that this compound effectively inhibits the P2X3 receptor at low concentrations (around 8 nM), while showing significantly reduced activity against other subtypes (IC50 > 50 µM) .
Refractory Chronic Cough
This compound has been investigated for its efficacy in treating refractory chronic cough (RCC). A phase 2a study revealed that this compound significantly reduced cough frequency and severity in patients with RCC, with a favorable tolerability profile compared to existing treatments like gefapixant, which is known for taste-related side effects . The ongoing phase 2b PAGANINI study aims to further assess its efficacy and safety over a longer duration.
Endometriosis-Associated Pain
The SCHUMANN study evaluated this compound for managing endometriosis-associated pelvic pain (EAPP). The goal was to establish a non-hormonal treatment option that could provide significant relief from chronic pelvic pain, dysmenorrhea, and dyspareunia. Initial results suggest that this compound may improve the quality of life for women suffering from these conditions .
Overactive Bladder and Diabetic Neuropathic Pain
This compound is also being tested for its potential benefits in treating overactive bladder (OAB) and diabetic neuropathic pain (DNP). These conditions are characterized by neuronal hypersensitivity, which aligns with the pharmacological action of this compound as a P2X3 antagonist .
Case Study: Efficacy in RCC
In a clinical trial involving patients with RCC, this compound was administered over a 12-week period. Results indicated a statistically significant reduction in daily cough counts compared to baseline measurements. Patients reported improved quality of life metrics alongside reduced cough severity .
Case Study: Endometriosis Pain Management
A cohort of women with endometriosis participated in the SCHUMANN study where this compound was given as part of their treatment regimen. After 12 weeks, participants showed marked improvement in pain scores associated with menstrual cycles and pelvic discomfort, highlighting the potential of this compound as a long-term management solution for endometriosis-related symptoms .
Data Summary
Application Area | Phase of Trials | Key Findings |
---|---|---|
Refractory Chronic Cough | Phase 2b | Significant reduction in cough frequency and severity |
Endometriosis-Associated Pain | Phase 2b | Improvement in chronic pelvic pain and quality of life |
Overactive Bladder | Phase 2a | Ongoing evaluation of efficacy |
Diabetic Neuropathic Pain | Phase 2a | Ongoing evaluation of efficacy |
作用機序
エリアピキサントは、末梢感覚ニューロンに発現するアデノシン三リン酸(ATP)活性化イオンチャネルであるP2X3受容体を選択的に拮抗することで作用します。 この受容体を遮断することにより、エリアピキサントは神経線維の過敏症を軽減し、慢性咳嗽や神経障害性疼痛などの疾患に関連する症状を軽減します .
類似化合物との比較
エリアピキサントは、ゲファピキサントなどの他のP2X3受容体アンタゴニストと比較されます。 両方の化合物が同じ受容体を標的とする一方、エリアピキサントは、より高い選択性と、味覚関連の副作用の発生率が低いことで注目されています . 他の類似化合物には、BAY 1817080や、現在調査中の他の選択的P2X3アンタゴニストが含まれます .
エリアピキサントのユニークな特性、高い選択性と好ましい安全性プロファイルなどにより、神経の過敏症に関連するさまざまな疾患の治療におけるさらなる研究開発の有望な候補となっています。
生物活性
Eliapixant (BAY 1817080) is a selective antagonist of the P2X3 receptor, which plays a significant role in various pain and inflammatory pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical trials, and potential therapeutic applications.
Overview of P2X3 Receptors
P2X3 receptors are part of the purinergic receptor family and are primarily activated by ATP. They are involved in sensory signaling, particularly in pain pathways and neurogenic inflammation. Excessive activation of P2X3 receptors has been linked to conditions such as chronic pain, overactive bladder, and refractory chronic cough (RCC) .
Potency and Selectivity
This compound exhibits high potency and selectivity for the P2X3 receptor compared to other P2X receptor subtypes. In vitro studies have demonstrated that this compound has an IC50 value of approximately 8 nM for human P2X3 receptors, while its potency against the P2X2/3 heterotrimer is significantly lower at around 163 nM . This selectivity is crucial as it reduces the likelihood of off-target effects associated with less selective antagonists.
Table 1: Potency of this compound Against Various P2X Receptors
Receptor Type | IC50 (nM) |
---|---|
hP2X3 | 8 |
hP2X2/3 | 163 |
hP2X1 | 50,000 |
hP2X4 | 33,000 |
hP2X7 | 50,000 |
This compound's mechanism involves blocking ATP-mediated signaling through P2X3 receptors, which can lead to a reduction in neurogenic inflammation and pain. In animal models, this compound has shown efficacy in reducing mechanical hyperalgesia and plasma extravasation associated with inflammatory pain . This suggests that it may inhibit the cycle of neurogenic inflammation by modulating sensory nerve activity.
Clinical Efficacy
This compound has been evaluated in several clinical trials for various conditions:
- Refractory Chronic Cough (RCC) : The PAGANINI study demonstrated that this compound significantly reduced cough frequency compared to placebo. Participants receiving a dose of 75 mg twice daily experienced a reduction in 24-hour cough counts by approximately 27% after 12 weeks .
- Overactive Bladder (OAB) : Phase IIa trials indicated potential benefits for patients with OAB, with improvements noted in urgency and frequency of urination .
- Diabetic Neuropathic Pain : Ongoing studies are assessing this compound's impact on neuropathic pain pathways, which may offer new avenues for treatment in diabetic patients .
- Endometriosis : this compound is being investigated for its effects on endometriosis-associated pain, leveraging its ability to modulate neurogenic inflammation .
Table 2: Summary of Clinical Trials Involving this compound
Condition | Study Phase | Key Findings |
---|---|---|
Refractory Chronic Cough | Phase IIb | Significant reduction in cough frequency |
Overactive Bladder | Phase IIa | Improvements in urgency and frequency |
Diabetic Neuropathic Pain | Phase IIa | Ongoing assessments; potential efficacy noted |
Endometriosis | Phase IIb | Investigating effects on pain pathways |
Safety Profile
The safety profile of this compound appears favorable. In clinical trials, most adverse events reported were mild to moderate. Notably, taste-related side effects were less frequent than those observed with other P2X3 antagonists like gefapixant . The tolerability observed across different doses supports its potential for long-term use.
Case Studies
Recent publications have highlighted individual case studies where this compound was utilized to manage chronic cough effectively. For instance, one patient reported a marked decrease in cough severity after initiating treatment with this compound at a dose of 150 mg twice daily over several weeks. This anecdotal evidence aligns with broader clinical findings supporting its efficacy.
特性
IUPAC Name |
3-(5-methyl-1,3-thiazol-2-yl)-5-[(3R)-oxolan-3-yl]oxy-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3S/c1-12-8-26-20(33-12)15-5-14(6-18(7-15)32-17-3-4-31-11-17)19(30)29-13(2)16-9-27-21(28-10-16)22(23,24)25/h5-10,13,17H,3-4,11H2,1-2H3,(H,29,30)/t13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQPEQGDLVSFJO-CXAGYDPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)OC3CCOC3)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1948229-21-7 | |
Record name | Eliapixant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948229217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELIAPIXANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GH7E6347B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。